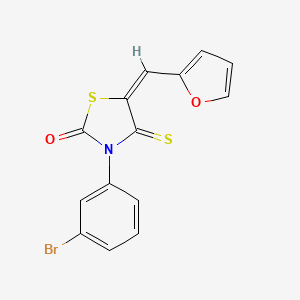
(E)-3-(3-bromophenyl)-5-(furan-2-ylmethylene)-4-thioxothiazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(3-bromophenyl)-5-(furan-2-ylmethylene)-4-thioxothiazolidin-2-one is a chemical compound that belongs to the thiazolidinone family. It is a synthetic molecule with a thiazolidinone core structure, which has been found to exhibit various biological activities. The compound has been extensively studied for its potential use in medicinal chemistry and drug development.
Mechanism of Action
The exact mechanism of action of (E)-3-(3-bromophenyl)-5-(furan-2-ylmethylene)-4-thioxothiazolidin-2-one is not fully understood. However, it has been proposed that the compound exerts its biological activity by modulating various signaling pathways. The compound has been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. It has also been found to inhibit the Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical and physiological effects:
The compound has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. The compound has been found to modulate various signaling pathways, including the NF-κB and Akt/mTOR signaling pathways.
Advantages and Limitations for Lab Experiments
The compound has several advantages for lab experiments. It is a synthetic molecule that can be easily synthesized using standard organic chemistry techniques. The compound has been extensively studied for its potential use in medicinal chemistry and drug development. However, the compound also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. The compound also has limited stability, which can make it difficult to store and handle.
Future Directions
There are several future directions for research on (E)-3-(3-bromophenyl)-5-(furan-2-ylmethylene)-4-thioxothiazolidin-2-one. One potential direction is to further investigate the mechanism of action of the compound. This could involve studying the compound's effects on other signaling pathways and cellular processes. Another potential direction is to explore the compound's potential use in drug development. This could involve synthesizing analogs of the compound and testing their biological activity. Additionally, the compound could be further studied for its potential use in treating other diseases, such as infectious diseases and autoimmune disorders.
Synthesis Methods
The synthesis of (E)-3-(3-bromophenyl)-5-(furan-2-ylmethylene)-4-thioxothiazolidin-2-one is a multi-step process that involves the reaction of various reagents. The synthesis starts with the reaction of furan-2-carbaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. The thiosemicarbazone is then reacted with bromoacetophenone to form the desired intermediate. The final step involves the reaction of the intermediate with 2-mercaptoacetic acid to form the target compound.
Scientific Research Applications
The compound has been found to exhibit various biological activities, such as anti-inflammatory, anti-cancer, and anti-microbial properties. It has been extensively studied for its potential use in medicinal chemistry and drug development. The compound has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
(5E)-3-(3-bromophenyl)-5-(furan-2-ylmethylidene)-4-sulfanylidene-1,3-thiazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrNO2S2/c15-9-3-1-4-10(7-9)16-13(19)12(20-14(16)17)8-11-5-2-6-18-11/h1-8H/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVYLIRGNPYGOOP-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C(=S)C(=CC3=CC=CO3)SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)N2C(=S)/C(=C\C3=CC=CO3)/SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3-bromophenyl)-5-(furan-2-ylmethylene)-4-thioxothiazolidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2-hydroxyethoxy)ethyl]-2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2634360.png)

![1-Oxa-9-azaspiro[5.5]undecan-4-one hydrochloride](/img/structure/B2634364.png)
![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(3-chloro-4-methylphenyl)oxalamide](/img/structure/B2634366.png)
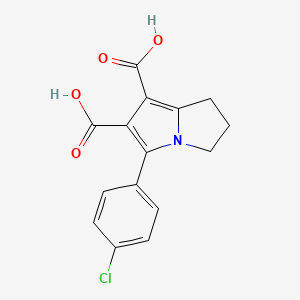
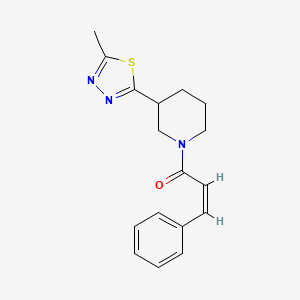

![N-[2-(1H-indol-3-yl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/no-structure.png)
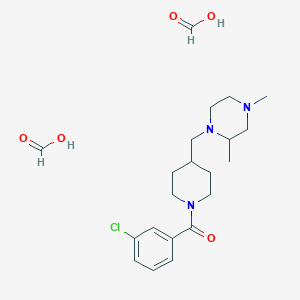

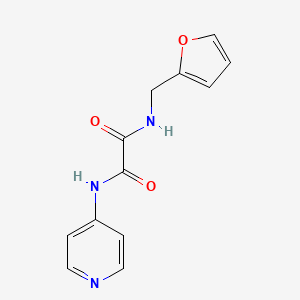


![2-[(6-Chloropyridin-3-yl)oxy]acetonitrile](/img/structure/B2634382.png)